FN-1501

Kinase selectivity FLT3 CDK4/6

FN-1501 (CAS 1429515-59-2) is a first-generation, non-selective FLT3 and CDK2/4/6 inhibitor with sub-nanomolar potency (IC50: FLT3 0.28 nM, CDK4 0.85 nM). Its dual mechanism directly blocks oncogenic signaling and cell cycle progression in FLT3-ITD AML models and has translational potential in advanced solid tumors. IV administration and established Phase I/II clinical trial data (NCT03690154) provide clear dosing benchmarks up to 170 mg. Choose this compound for reliable differentiation compared to selective FLT3 inhibitors. Ideal for resistance studies, combination therapy evaluation, and preclinical safety profiling (mouse LD50 186 mg/kg).

Molecular Formula C22H25N9O
Molecular Weight 431.5 g/mol
CAS No. 1429515-59-2
Cat. No. B607522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFN-1501
CAS1429515-59-2
SynonymsFN-1501;  FN 1501;  FN1501
Molecular FormulaC22H25N9O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5
InChIInChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28)
InChIKeyVXLAKHWYGRKCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FN-1501 (CAS 1429515-59-2): A Dual FLT3/CDK Inhibitor for AML and Solid Tumor Research


FN-1501 is a small molecule inhibitor with potent, sub-nanomolar activity against the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) [1]. It is classified as a first-generation, non-selective type I FLT3 inhibitor that also targets CDKs, distinguishing it from more selective, second-generation FLT3 inhibitors [2]. FN-1501 has demonstrated significant antiproliferative effects in FLT3-ITD mutant acute myeloid leukemia (AML) cell lines and tumor regression in xenograft models [1]. A Phase I/II clinical trial (NCT03690154) has established its safety, tolerability, and preliminary activity in patients with advanced solid tumors, confirming its translational potential beyond hematologic malignancies [3].

Why FLT3 Inhibitors Like FN-1501 Cannot Be Simply Substituted: Key Differences in Kinase Selectivity and Pharmacodynamics


FLT3 inhibitors are not a homogeneous class; critical differences in kinase selectivity profiles, potency against specific mutations, and pharmacokinetic properties preclude generic substitution. For instance, while second-generation inhibitors like gilteritinib and quizartinib exhibit high selectivity for FLT3 and certain associated kinases, FN-1501 is a multi-kinase inhibitor that potently targets both FLT3 and CDK4/6, offering a distinct mechanistic approach to cell cycle and signaling blockade [1]. This dual inhibition may circumvent resistance mechanisms that limit the efficacy of selective FLT3 agents. Furthermore, FN-1501's requirement for intravenous administration, due to a significant first-pass effect, fundamentally alters its clinical pharmacokinetic profile compared to orally bioavailable alternatives [2]. Substituting FN-1501 with another FLT3 inhibitor without accounting for these quantitative differences in target engagement, cellular potency, and in vivo safety/efficacy could lead to divergent experimental or therapeutic outcomes.

FN-1501 Comparative Evidence: Quantifying Its Differentiated Potency, Efficacy, and Safety Profile


Multi-Kinase Inhibition Profile: FN-1501 vs. Selective FLT3 Inhibitors

FN-1501 is a non-selective, multi-kinase inhibitor with potent activity against FLT3 and CDK2/4/6, whereas gilteritinib and quizartinib are selective, second-generation FLT3 inhibitors. FN-1501 exhibits IC50 values of 0.28 nM for FLT3, 2.47 nM for CDK2, 0.85 nM for CDK4, and 1.96 nM for CDK6 [1]. In contrast, gilteritinib is described as a selective FLT3 and AXL inhibitor, and quizartinib as a selective FLT3 inhibitor with activity against PDGFR, c-KIT, and RET [2]. This differential kinase inhibition profile suggests FN-1501 may overcome resistance mechanisms that emerge against highly selective agents.

Kinase selectivity FLT3 CDK4/6 Multi-target inhibitor

Antiproliferative Activity in FLT3-ITD Mutant Cells: FN-1501 vs. Gilteritinib

In the MV-4-11 AML cell line harboring an FLT3-ITD mutation, FN-1501 demonstrates an in vitro IC50 of 2.6 ng/mL [1]. A direct comparison from the same clinical study notes that the FDA-approved FLT3 inhibitor gilteritinib has an IC50 of 0.5 ng/mL in the same cell line [1]. While gilteritinib is more potent in this specific biochemical assay, the clinical relevance of this difference is nuanced by the drugs' distinct pharmacokinetic profiles and target engagement kinetics.

AML FLT3-ITD MV4-11 Antiproliferative

In Vivo Antitumor Efficacy: FN-1501 vs. Cytarabine in AML Xenograft Model

In an MV-4-11 xenograft model, FN-1501 administered intravenously at a dose of 15 mg/kg induced tumor regression [1]. This antitumor effect was achieved with greater efficiency compared to the standard chemotherapeutic agent cytarabine, which was dosed at 50 mg/kg [1]. This result indicates that FN-1501 can achieve superior tumor control at a lower dose than a conventional AML therapy in this preclinical model.

Xenograft AML MV4-11 Tumor regression

Acute Safety Profile in Mice: FN-1501 vs. AT7519 (CDK Inhibitor)

Acute toxicity studies in mice revealed that FN-1501 has a median lethal dose (LD50) of 186 mg/kg [1]. This safety parameter was directly compared to the CDK inhibitor AT7519, which has an LD50 of 32 mg/kg [1]. The 5.8-fold higher LD50 for FN-1501 suggests a wider safety margin in this preclinical model, which may translate to better tolerability.

Acute toxicity LD50 Safety margin CDK inhibitor

Clinical Safety and Tolerability: FN-1501 Phase I Results vs. Class Expectations

In a Phase I/II study of 48 patients with advanced solid tumors and AML, FN-1501 demonstrated a reasonable safety profile with a maximum tolerated dose (MTD) established at 170 mg (administered IV three times a week for 2 weeks in 21-day cycles) [1]. Dose-limiting toxicities (DLTs) of Grade 3 thrombocytopenia and Grade 3 infusion-related reaction occurred at the 226 mg dose level [1]. The most common treatment-related adverse events were reversible Grade 1-2 fatigue (34%), nausea (32%), and diarrhea (26%) [1]. This safety profile is consistent with that of approved FLT3 inhibitors, confirming FN-1501's tolerability in a heavily pretreated patient population.

Phase I MTD Safety Tolerability DLT

FN-1501: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical AML Research: Modeling FLT3-ITD Positive Disease

FN-1501 is particularly suited for preclinical studies in FLT3-ITD mutant AML models, such as MV-4-11 xenografts. Its demonstrated ability to induce tumor regression at 15 mg/kg, which is more efficient than cytarabine at 50 mg/kg [1], makes it a valuable tool compound for investigating FLT3-driven leukemogenesis and evaluating combination therapies. Its dual FLT3/CDK4/6 inhibition [2] may also be exploited to study mechanisms of resistance to selective FLT3 inhibitors.

Solid Tumor Research: Investigating FLT3 and CDK4/6 Co-Inhibition

Based on its Phase I/II clinical trial data showing preliminary activity and a manageable safety profile in advanced solid tumors [3], FN-1501 is a rational candidate for exploratory research in solid tumor types where FLT3 and CDK4/6 pathways are implicated. The established MTD of 170 mg IV [3] provides a defined dose range for translational studies. Researchers can leverage this data to design experiments testing FN-1501 in specific solid tumor models (e.g., ovarian, endometrial, colorectal) that showed stable disease in the clinical trial.

Kinase Selectivity Profiling and Resistance Studies

As a first-generation, non-selective FLT3 inhibitor that also potently inhibits CDK2, CDK4, and CDK6 [2], FN-1501 serves as an excellent comparator tool for profiling the selectivity of novel FLT3 or CDK inhibitors. Its known IC50 values (FLT3: 0.28 nM; CDK4: 0.85 nM) [1] provide a quantitative benchmark. Furthermore, its multi-kinase inhibition profile can be utilized to study the emergence of resistance clones to selective inhibitors in vitro.

In Vivo Toxicology and Safety Margin Studies

The established LD50 of 186 mg/kg in mice, which is 5.8-fold higher than the CDK inhibitor AT7519 [1], positions FN-1501 as a useful positive control or reference compound in preclinical toxicology studies designed to assess the safety margins of novel kinase inhibitors. Its well-characterized acute toxicity profile can help contextualize the safety of new chemical entities in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FN-1501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.